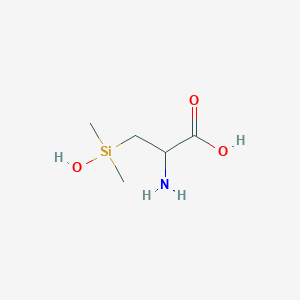
2-Amino-3-(hydroxydimethylsilyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(hydroxydimethylsilyl)propanoic acid is a unique compound that combines the structural features of amino acids with the presence of a silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into the amino acid structure. One common method is the reaction of 2-amino-3-hydroxypropanoic acid with a silylating agent such as chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, where the amino acid is reacted with chlorodimethylsilane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products:
Oxidation: Formation of 2-oxo-3-(hydroxydimethylsilyl)propanoic acid.
Reduction: Formation of 2-amino-3-(dimethylsilyl)propanoic acid.
Substitution: Formation of 2-amino-3-(substituted-silyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(hydroxydimethylsilyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as silylated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(hydroxymethyl)propanoic acid
- 2-Amino-3-(dimethylsilyl)propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
Comparison: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of both amino and silyl groups, which confer distinct chemical and physical properties. Compared to 2-Amino-3-(hydroxymethyl)propanoic acid, the silyl group in this compound provides increased stability and reactivity. Compared to 2-Amino-3-(dimethylsilyl)propanoic acid, the hydroxyl group in this compound allows for additional hydrogen bonding interactions.
Eigenschaften
Molekularformel |
C5H13NO3Si |
|---|---|
Molekulargewicht |
163.25 g/mol |
IUPAC-Name |
2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
NTGLLQYBSTXDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



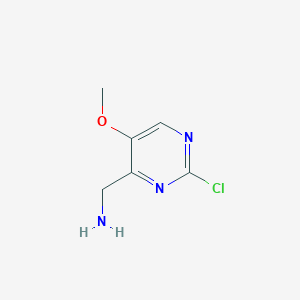





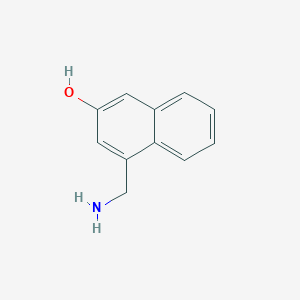
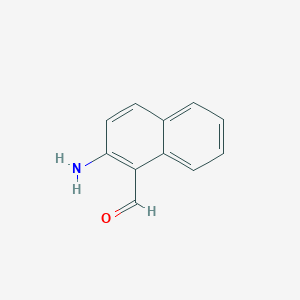
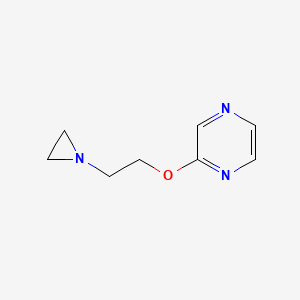
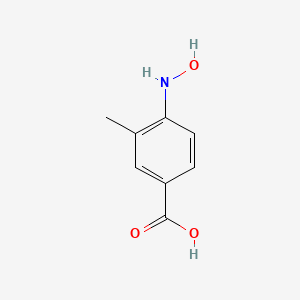
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)


